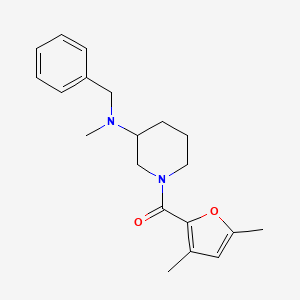![molecular formula C20H35N3O3 B6080832 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone is a chemical compound that has gained significant attention in scientific research. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of the GABAergic system, which is responsible for regulating anxiety and mood.
Biochemical and Physiological Effects:
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce anxiety-like behaviors in animal models and improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone in lab experiments is its diverse range of applications. This compound has been studied extensively in various fields of scientific research, making it a versatile tool for investigating different biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone. One area of interest is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the investigation of its potential as a tool for studying the role of neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone involves the reaction of 1,5-dibromopentane with 4-morpholinepropanol in the presence of potassium carbonate to yield 1-[3-(4-morpholinyl)propyl]-5-bromopentane. This compound is then reacted with 1-azocan-1-yl-2,2,2-trichloroacetimidate in the presence of triethylamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone has been extensively studied for its diverse applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its pharmacological effects on the central nervous system, particularly as a potential treatment for anxiety and depression. In neuroscience, this compound has been investigated for its role in modulating the activity of neurotransmitters and receptors in the brain.
Eigenschaften
IUPAC Name |
5-(azocane-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O3/c24-19-8-7-18(20(25)22-10-4-2-1-3-5-11-22)17-23(19)12-6-9-21-13-15-26-16-14-21/h18H,1-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOQNLRHIAKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCC(=O)N(C2)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azocane-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)




![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)
